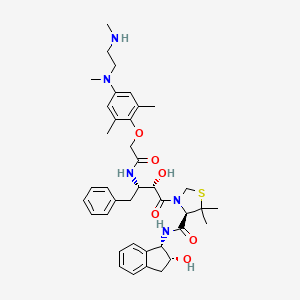

![molecular formula C25H37N5O4 B10850034 (2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-370,518 est un composé peptidique synthétique connu pour ses effets inhibiteurs puissants sur la thrombine, une enzyme clé de la cascade de coagulation. Il se caractérise par sa haute sélectivité et sa puissance, ce qui en fait un outil précieux pour l'étude et le traitement potentiel des troubles thrombotiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L-370,518 est synthétisé par une série de réactions de couplage peptidique. Les étapes clés impliquent l'incorporation d'un résidu trans-aminocyclohexylglycine cétoamide en position P1, traditionnellement occupée par la lysine ou l'arginine . La synthèse implique généralement l'utilisation de techniques de synthèse peptidique en phase solide, suivies d'une purification par chromatographie liquide préparative .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de L-370,518 ne soient pas largement documentées, l'approche générale impliquerait une synthèse peptidique à grande échelle utilisant des synthétiseurs automatisés, suivie de processus de purification et de contrôle qualité pour garantir la pureté et la puissance du composé.

Analyse Des Réactions Chimiques

Types de réactions : L-370,518 subit principalement des réactions de liaison avec la thrombine. L'interaction implique un processus de liaison en deux étapes où le complexe thrombine-inhibiteur initialement formé se réorganise en un complexe final plus stable .

Réactifs et conditions courants : La synthèse de L-370,518 implique des réactifs tels que des acides aminés protégés, des agents de couplage comme les carbodiimides et des agents de déprotection. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la formation correcte des liaisons peptidiques.

Principaux produits formés : Le principal produit formé par la synthèse de L-370,518 est le peptide lui-même, caractérisé par sa séquence spécifique et ses caractéristiques structurelles qui confèrent son activité inhibitrice contre la thrombine .

4. Applications de la recherche scientifique

L-370,518 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé comme un outil pour étudier les mécanismes de l'inhibition de la thrombine et pour développer des agents thérapeutiques potentiels pour les troubles thrombotiques. Sa haute sélectivité et sa puissance en font un candidat idéal pour étudier les voies biochimiques impliquées dans la coagulation et pour développer de nouveaux médicaments anticoagulants .

5. Mécanisme d'action

L-370,518 exerce ses effets en se liant à la thrombine, une protéinase sérique de type trypsine qui joue un rôle crucial dans la thrombose. La liaison implique une réaction en deux étapes où le complexe thrombine-inhibiteur initialement formé se réorganise en un complexe final plus stable. Cette interaction inhibe l'activité de la thrombine, empêchant ainsi la formation de caillots sanguins .

Composés similaires:

- L-372,051

- L-372,228

- L-371,912

- L-372,011

Comparaison : L-370,518 est unique par sa haute puissance et sa sélectivité comme inhibiteur de la thrombine. Comparé à des composés similaires comme L-372,051 et L-372,228, L-370,518 présente une affinité de liaison et une stabilité différentes dans son interaction avec la thrombine. Par exemple, le remplacement du groupe méthylamino N-terminal dans L-370,518 par un hydrogène (comme dans L-372,051) entraîne une perte significative de puissance .

Les caractéristiques structurelles uniques de L-370,518, telles que le résidu trans-aminocyclohexylglycine cétoamide, contribuent à ses propriétés de liaison distinctes et à son activité inhibitrice, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

L-370,518 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the mechanisms of thrombin inhibition and to develop potential therapeutic agents for thrombotic disorders. Its high selectivity and potency make it an ideal candidate for studying the biochemical pathways involved in coagulation and for developing new anticoagulant drugs .

Mécanisme D'action

L-370,518 exerts its effects by binding to thrombin, a trypsin-like serine proteinase that plays a crucial role in thrombosis. The binding involves a two-step reaction where the initially formed thrombin-inhibitor complex rearranges to a more stable final complex. This interaction inhibits the activity of thrombin, thereby preventing the formation of blood clots .

Comparaison Avec Des Composés Similaires

- L-372,051

- L-372,228

- L-371,912

- L-372,011

Comparison: L-370,518 is unique in its high potency and selectivity as a thrombin inhibitor. Compared to similar compounds like L-372,051 and L-372,228, L-370,518 exhibits a different binding affinity and stability in its interaction with thrombin. For instance, replacing the N-terminal methylamino group in L-370,518 with a hydrogen (as in L-372,051) results in a significant loss in potency .

L-370,518’s unique structural features, such as the trans-aminocyclohexylglycine ketoamide residue, contribute to its distinct binding properties and inhibitory activity, making it a valuable compound for research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C25H37N5O4 |

|---|---|

Poids moléculaire |

471.6 g/mol |

Nom IUPAC |

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H37N5O4/c1-27-19(15-16-7-4-3-5-8-16)25(34)30-14-6-9-20(30)23(32)29-21(22(31)24(33)28-2)17-10-12-18(26)13-11-17/h3-5,7-8,17-21,27H,6,9-15,26H2,1-2H3,(H,28,33)(H,29,32)/t17?,18?,19-,20+,21+/m1/s1 |

Clé InChI |

ISJCFAFNSYZJRO-KJFGXLEFSA-N |

SMILES isomérique |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C3CCC(CC3)N)C(=O)C(=O)NC |

SMILES canonique |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C3CCC(CC3)N)C(=O)C(=O)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

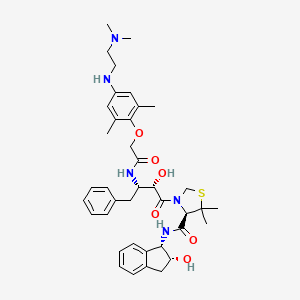

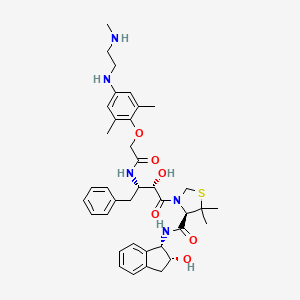

![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)

![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)

![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)

![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)

![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)

![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)

![Pyrazolo[1,5-a]pyrimidine 4e](/img/structure/B10850027.png)

![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)